molecular formula C23H26N2O B1473536 2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol CAS No. 899438-50-7

2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol

Cat. No.: B1473536
CAS No.: 899438-50-7
M. Wt: 346.5 g/mol
InChI Key: MGIVQRLVZBUPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol is an organic compound with the molecular formula C23H26N2O This compound features a phenyl ring substituted with an amino group and a dibenzylamino group, along with a propan-2-ol moiety

Properties

IUPAC Name

2-[2-amino-5-(dibenzylamino)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-23(2,26)21-15-20(13-14-22(21)24)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15,26H,16-17,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIVQRLVZBUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with dibenzylamine to form the dibenzylamino derivative.

    Hydroxylation: Finally, the hydroxyl group is introduced via a hydroxylation reaction, typically using a hydroxylating agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(diethylamino)phenol
  • 2-Amino-5-(dimethylamino)phenol
  • 2-Amino-5-(diphenylamino)phenol

Uniqueness

2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol is unique due to the presence of both a dibenzylamino group and a propan-2-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol
Reactant of Route 2
2-[2-Amino-5-(dibenzylamino)phenyl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.